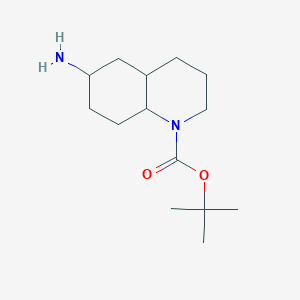![molecular formula C25H27N7O B2658986 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one CAS No. 920348-71-6](/img/structure/B2658986.png)
1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one” is a complex organic molecule. It contains a triazolopyrimidine core, which is a fused ring structure containing a triazole ring and a pyrimidine ring . This core is substituted with a benzyl group at the 3-position . The molecule also contains a piperazine ring, which is attached to the triazolopyrimidine core .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of a benzyl halide with a triazolopyrimidine derivative in the presence of a base . The piperazine ring can be introduced through a subsequent reaction with a suitable piperazine derivative .Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple ring systems and functional groups. The triazolopyrimidine core is a bicyclic system containing two nitrogen atoms in each ring . The benzyl group is a phenyl ring attached to a methylene (-CH2-) group . The piperazine ring is a six-membered ring containing two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the various functional groups. For example, the benzyl group might undergo reactions typical of aromatic compounds, while the piperazine ring might participate in reactions typical of amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms might confer basicity to the compound. The compound’s solubility, melting point, and boiling point would depend on factors such as its molecular weight and the nature of its functional groups .Applications De Recherche Scientifique
1. Antagonistic Activities on 5-HT2 Receptors
Compounds structurally related to 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one have been synthesized and evaluated for their potential as 5-HT2 and alpha 1 receptor antagonists. Derivatives with specific structural features have shown potent 5-HT2 antagonist activity, suggesting potential applications in neurological and psychiatric disorder treatments. For instance, certain derivatives have been more effective than ritanserin in 5-HT2 receptor antagonism, indicating their utility in exploring the neurochemical pathways involved in conditions like depression and anxiety (Watanabe et al., 1992).
2. Potential Antimicrobial and Antitumor Agents
Research on thiazolopyrimidines and their derivatives, which share a partial structural resemblance to the compound , has highlighted their potential as antimicrobial and antitumor agents. Some derivatives demonstrated promising antimicrobial activity, although they lacked appreciable antitumor activity. This suggests the chemical scaffold's utility in developing new antimicrobial compounds, which could be vital in addressing antibiotic resistance (Said et al., 2004).
3. Antihypertensive Properties
Derivatives of triazolopyrimidines, similar in structure to the compound of interest, have been investigated for their antihypertensive properties. Compounds bearing morpholine, piperidine, or piperazine moieties at specific positions demonstrated promising antihypertensive activity in both in vitro and in vivo models. This research avenue may offer new therapeutic options for managing hypertension, showcasing the structural class's potential in cardiovascular drug development (Bayomi et al., 1999).
Orientations Futures
Propriétés
IUPAC Name |
1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O/c1-2-21(20-11-7-4-8-12-20)25(33)31-15-13-30(14-16-31)23-22-24(27-18-26-23)32(29-28-22)17-19-9-5-3-6-10-19/h3-12,18,21H,2,13-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNRNHSIDYPOPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2658904.png)
![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2658907.png)
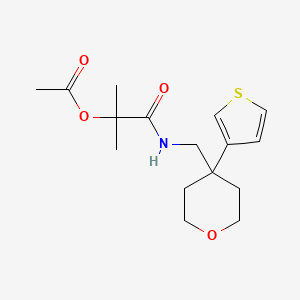
![2-[(1-Propan-2-ylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2658910.png)
![N-(2-ethyl-6-methylphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2658911.png)
![5-amino-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2658912.png)
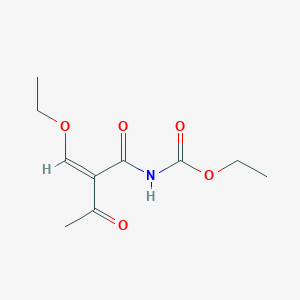
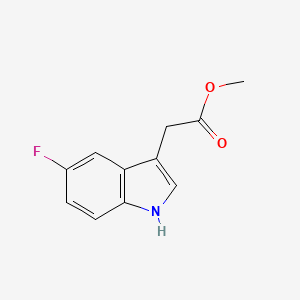
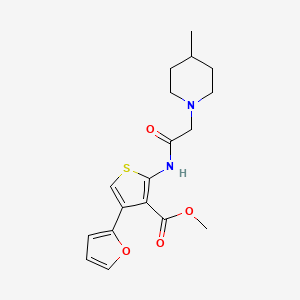
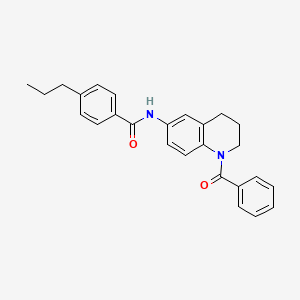
![3-{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2658921.png)
![6,8,9,10,11,12-Hexahydro-5H-imidazo[1,2-d][1,4,8]oxadiazecine;dihydrochloride](/img/structure/B2658922.png)
